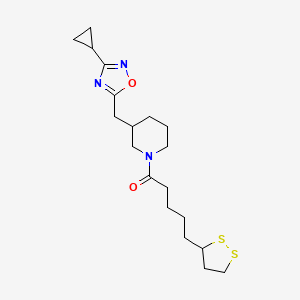

1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one

Description

This compound is a structurally complex molecule featuring a piperidine core substituted with a 3-cyclopropyl-1,2,4-oxadiazole moiety and a 1,2-dithiolane (lipoic acid-derived) group linked via a pentan-1-one chain. The oxadiazole ring is known for its metabolic stability and role in enhancing pharmacokinetic properties, while the dithiolane group may contribute to redox-modulating activity .

Properties

IUPAC Name |

1-[3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-1-yl]-5-(dithiolan-3-yl)pentan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H29N3O2S2/c23-18(6-2-1-5-16-9-11-25-26-16)22-10-3-4-14(13-22)12-17-20-19(21-24-17)15-7-8-15/h14-16H,1-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKVPEYITHRFCNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)CCCCC2CCSS2)CC3=NC(=NO3)C4CC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(3-((3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)-5-(1,2-dithiolan-3-yl)pentan-1-one is a novel synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological properties, and mechanisms of action based on various research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of the oxadiazole ring through cyclization reactions and the introduction of functional groups such as piperidine and dithiolan. The structural configuration allows for unique interactions with biological targets.

Synthetic Routes

The following synthetic routes are commonly employed:

- Formation of the Oxadiazole Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.

- Piperidine Introduction : Utilizes coupling reactions to integrate the piperidine moiety.

- Dithiolan Incorporation : Involves specific reagents to introduce the dithiolane structure.

Biological Activity

Research indicates that this compound exhibits a range of biological activities, particularly in the context of receptor modulation and antimicrobial properties.

Receptor Modulation

The compound has been identified as a functionally selective M1 muscarinic receptor partial agonist , displaying antagonist properties at M2 and M3 receptors. This selectivity suggests potential applications in treating conditions like Alzheimer's disease, where M1 receptor activation is beneficial.

Antimicrobial Properties

In vitro studies have demonstrated that derivatives containing the oxadiazole moiety possess significant antimicrobial activity against various pathogens. This includes efficacy against bacteria and fungi, making it a candidate for further development in antimicrobial therapies.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Muscarinic Receptors : The compound's ability to selectively activate M1 receptors while inhibiting M2 and M3 receptors suggests a mechanism that could enhance cognitive function while mitigating side effects associated with non-selective muscarinic agents.

- Enzyme Inhibition : The oxadiazole and dithiolane components may interact with enzymes involved in metabolic pathways, leading to altered cellular responses.

Case Studies and Research Findings

Several studies have investigated the biological activity of similar compounds, providing insights into their potential applications:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural uniqueness lies in its combination of a cyclopropyl-substituted oxadiazole and a dithiolane group. Below is a detailed comparison with analogous molecules, emphasizing structural variations and inferred pharmacological implications.

Piperidine-Oxadiazole Derivatives

Key Insights :

- Oxadiazole Substituents : Cyclopropyl groups (as in the target compound) may improve metabolic stability compared to bulkier isopropyl or aromatic substituents (e.g., fluorophenyl), which could enhance membrane permeability but increase CYP450 interaction risks .

- Heterocyclic Tail : The dithiolane group distinguishes the compound from analogs with sulfur-containing tails (e.g., phenylthio), suggesting possible antioxidant or metal-chelating properties absent in other derivatives .

Piperidine-Heterocycle Hybrids with Varied Pharmacophores

Key Insights :

- Benzodioxole vs. Dithiolane : Benzodioxole-containing compounds (e.g., ) are associated with serotoninergic or MAO inhibitory effects, whereas dithiolane groups (in the target compound) are redox-active, implying divergent therapeutic targets .

- Triazole vs. Oxadiazole : Triazoles (e.g., ) often exhibit stronger hydrogen-bonding interactions, which may improve solubility but reduce metabolic stability compared to oxadiazoles .

Research Findings and Structural-Activity Relationship (SAR) Trends

- Oxadiazole Optimization: Cyclopropyl substitution on oxadiazole balances steric effects and metabolic stability, as seen in patent analogs (e.g., isopropyl variants in ).

- Dithiolane Contribution : The 1,2-dithiolane moiety, a hallmark of lipoic acid, may confer dual antioxidant and anti-inflammatory activity, distinguishing the compound from sulfur-free analogs .

- Linker Impact: The pentan-1-one chain’s length and ketone functionality likely influence bioavailability; shorter chains (e.g., propanone in ) may limit tissue penetration .

Q & A

Q. What synthetic strategies are employed to construct the 1,2,4-oxadiazole ring in this compound?

The 1,2,4-oxadiazole ring is synthesized via cyclocondensation between amidoximes and activated carboxylic acid derivatives (e.g., acyl chlorides). For example, 3-(chloromethyl)-5-cyclopropyl-1,2,4-oxadiazole intermediates can react with piperidine derivatives under nucleophilic substitution conditions. Key steps include refluxing in anhydrous solvents (e.g., THF or DCM) with a base (e.g., triethylamine) to facilitate cyclization .

Q. How is the structural integrity of the compound confirmed post-synthesis?

- NMR spectroscopy (1H, 13C, and 2D experiments) identifies functional groups (e.g., oxadiazole C=N, cyclopropyl CH2).

- Mass spectrometry (HRMS or ESI-MS) confirms molecular weight and fragmentation patterns.

- X-ray crystallography (using SHELX programs) resolves absolute stereochemistry and bond angles, particularly for the dithiolane and oxadiazole rings .

Q. What handling precautions are critical during synthesis due to reactive moieties?

The dithiolane ring is oxidation-sensitive. Use inert atmospheres (N2/Ar), antioxidants (e.g., BHT), and low temperatures (<0°C) during purification. Avoid prolonged exposure to light or moisture. Stability should be monitored via TLC or HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the dithiolane and oxadiazole groups?

- Density Functional Theory (DFT) calculations identify electrophilic/nucleophilic sites (e.g., sulfur in dithiolane or nitrogen in oxadiazole).

- Molecular Dynamics (MD) simulations assess solvent interactions and conformational stability.

- Docking studies predict binding affinities for biological targets (e.g., enzymes with redox-active sites) .

Q. What methodologies resolve contradictions in spectral data for cyclopropyl or piperidine conformers?

- Variable Temperature (VT) NMR distinguishes dynamic rotational isomers of the cyclopropyl-piperidine moiety.

- NOESY/ROESY experiments correlate spatial proximity of protons in rigid vs. flexible regions.

- DFT-optimized structures compared to experimental NMR shifts validate dominant conformers .

Q. How does the choice of solvent affect the compound’s stability during long-term storage?

Accelerated stability studies (40°C/75% RH for 6 months) in solvents like DMSO or ethanol show:

- DMSO : Promotes dithiolane oxidation (monitor via HPLC area % decay).

- Ethanol : Stabilizes the compound but may form hydrogen bonds with the oxadiazole ring, altering solubility. Lyophilization in inert matrices (e.g., trehalose) is recommended for solid-state storage .

Q. What experimental designs optimize yield in multi-step syntheses involving cyclopropane derivatives?

- Design of Experiments (DoE) evaluates factors like reaction time, temperature, and stoichiometry.

- Microwave-assisted synthesis reduces cyclopropanation time (e.g., from 24h to 2h at 80°C).

- Flow chemistry improves reproducibility in exothermic steps (e.g., oxadiazole ring closure) .

Methodological Notes

-

Contradiction Analysis : Discrepancies in spectral data (e.g., unexpected splitting in 1H NMR) may arise from hindered rotation in the piperidine-cyclopropylmethyl group. Use VT-NMR to confirm .

-

Data Tables :

Stability Parameter DMSO (25°C) Ethanol (25°C) Oxidation Rate 15% decay/30d 5% decay/30d Solubility >50 mg/mL 20 mg/mL Data derived from accelerated stability studies under inert conditions .

-

Key References : SHELX for crystallography , cyclocondensation protocols , and stability best practices .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.